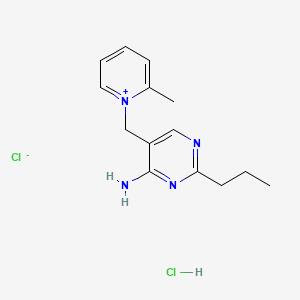Amprolium hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Mode of Action
Amprolium's mechanism of action is not fully understood, but research suggests it disrupts the parasite's thiamine uptake process. This essential vitamin is crucial for the parasite's energy production and development within the host's intestinal lining. By inhibiting thiamine uptake, amprolium hinders the parasite's lifecycle and reduces its ability to cause disease [].
Efficacy Studies
Amprolium's effectiveness against coccidiosis in poultry has been extensively researched. Studies comparing amprolium to other anticoccidial drugs have shown its efficacy in reducing oocyst shedding (release of parasite eggs in feces) and improving weight gain in infected birds [].
However, research also highlights the potential for parasite resistance to develop with prolonged use of amprolium. Studies have documented Eimeria species developing resistance to amprolium after multiple generations of exposure [].
Amprolium hydrochloride is an organic compound primarily utilized as a coccidiostat in veterinary medicine, particularly in poultry. It functions as a thiamine analogue, inhibiting the uptake of thiamine by Eimeria species, which are responsible for coccidiosis in birds. By blocking thiamine absorption, Amprolium hydrochloride disrupts carbohydrate metabolism in these parasites, thereby preventing their growth and proliferation. The compound has a molecular formula of and a molecular weight of approximately 278.78 g/mol .
Amprolium's mechanism of action relies on its structural similarity to thiamine (vitamin B1) [, ]. This similarity allows amprolium to compete with thiamine for uptake by the parasite Eimeria spp. []. Since thiamine is crucial for the parasite's survival, its deficiency due to amprolium competition leads to stunted growth and eventually death of the parasite [].
- Inhibition of Thiamine Transport: Amprolium hydrochloride competes with thiamine for transport into the parasite cells.
- Disruption of Metabolic Pathways: This results in the inhibition of key metabolic pathways such as the pyruvate-ferredoxin/flavodoxin oxidoreductase enzyme-dependent electron transfer reaction necessary for anaerobic metabolism .
Amprolium hydrochloride exhibits significant biological activity against coccidia, making it a valuable agent in veterinary medicine. Its primary effects include:
- Antiparasitic Activity: Effective against various Eimeria species, it helps control coccidiosis in poultry.
- Low Resistance Development: The compound is favored due to its relatively low incidence of resistance development among target organisms .
- Toxicity Profile: While generally safe when used as directed, excessive doses can lead to toxicity, including symptoms such as anemia and central nervous system depression .
The synthesis of Amprolium hydrochloride involves several steps:
- Condensation Reaction: Ethoxymethylenemalononitrile is reacted with acetamidine to form a substituted pyrimidine.
- Reduction: The nitrile group is reduced to form an aminomethyl compound.
- Methylation and Halogenation: The amine undergoes exhaustive methylation followed by displacement with bromide ion to yield a key intermediate.
- Final Reaction: Displacement of the halogen by α-picoline results in the formation of Amprolium .
Interaction studies have shown that Amprolium hydrochloride may interact with various compounds:
- Thiamine: As a thiamine analogue, it directly competes with thiamine for uptake.
- Other Antimicrobials: It is often used alongside sulfonamides, which may enhance its effectiveness against Eimeria species .
- Potential Allergens: Exposure has been linked to respiratory issues such as asthma in sensitive individuals, indicating possible interactions with biological systems beyond its intended use .
Amprolium hydrochloride shares structural and functional similarities with other compounds used for similar purposes. Below are some comparable compounds:
| Compound Name | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Sulfaquinoxaline | Sulfonamide | Inhibits folic acid synthesis | Broad-spectrum activity against protozoa |
| Monensin | Polyether ionophore | Disrupts ion transport across membranes | Primarily used for cattle |
| Toltrazuril | Triazine derivative | Inhibits mitochondrial function | Effective against multiple coccidia types |
| Clopidol | Anticoccidial agent | Inhibits energy metabolism in parasites | Used mainly for poultry |
Uniqueness of Amprolium Hydrochloride
Amprolium hydrochloride is unique due to its specific mechanism as a thiamine analogue, which differentiates it from other antiparasitic agents that target different metabolic pathways or cellular processes. Its low resistance profile and effectiveness make it particularly valuable in poultry farming.
Purity
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Related CAS
MeSH Pharmacological Classification
Other CAS
121-25-5
137-88-2
Wikipedia
6-CAT
Use Classification
Dates
2: Greenwood J, Pratt OE. Inhibition of thiamine transport across the blood-brain barrier in the rat by a chemical analogue of the vitamin. J Physiol. 1983 Mar;336:479-86. PubMed PMID: 6875915; PubMed Central PMCID: PMC1198979.
3: Ernst JV, Lindsay DS, Current WL. Control of Isospora suis-induced coccidiosis on a swine farm. Am J Vet Res. 1985 Mar;46(3):643-5. PubMed PMID: 4039545.
4: Molnár K, Ostoros G. Efficacy of some anticoccidial drugs for treating coccidial enteritis of the common carp caused by Goussia carpelli (Apicomplexa: Eimeriidae). Acta Vet Hung. 2007 Mar;55(1):67-76. PubMed PMID: 17385557.








